Cas no 584-82-7 (2-Allyl-4-methoxyphenol)

2-Allyl-4-methoxyphenol structure
2-Allyl-4-methoxyphenol structure
Product Name:2-Allyl-4-methoxyphenol
CAS No:584-82-7
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00996134
CID:948564
PubChem ID:346056
Update Time:2025-04-23

2-Allyl-4-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-2-(prop-2-en-1-yl)phenol
    • 2-ALLYL-4-METHOXYPHENOL
    • 4-methoxy-2-prop-2-enylphenol
    • 2-allyl-4-methoxy-phenol
    • 2-allyl-p-methoxyphenol
    • 4-Methoxy-2-allylphenol
    • 6-Hydroxy-3-methoxy-1-allyl-benzol
    • Methyl-(4-hydroxy-3-allyl-phenyl)-aether
    • Phenol,2-allyl-4-methoxy
    • pseudoeugenol
    • WLN: 1U2R BQ EO1
    • HMS1783J02
    • NSC-404069
    • MFCD00996134
    • F94231
    • Z57046211
    • Phenol, 4-methoxy-2-(2-propenyl)-
    • UNII-AP6356AWG5
    • AKOS000164196
    • Phenol, 2-allyl-4-methoxy-
    • SCHEMBL335296
    • CHEBI:165226
    • BS-29181
    • 584-82-7
    • AP6356AWG5
    • DTXSID50323473
    • 4-Methoxy-2-(2-propen-1-yl)phenol
    • 1-Allyl-2-hydroxy-5-methoxybenzene
    • CHEMBL2271183
    • Phenol, 4-methoxy-2-(2-propen-1-yl)-
    • EN300-11413
    • NSC404069
    • 2-allyl-4-methoxy phenol
    • 2-Allyl-4-methoxyphenol
    • MDL: MFCD00996134
    • Inchi: 1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3,5-7,11H,1,4H2,2H3
    • InChI Key: HINCKJDFBMTHPK-UHFFFAOYSA-N
    • SMILES: COC1C=C(CC=C)C(O)=CC=1

Computed Properties

  • Exact Mass: 164.08400
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Solubility: Chloroform (Slightly), DMSO (Slightly), Methanol
  • PSA: 29.46000
  • LogP: 2.12930

2-Allyl-4-methoxyphenol Security Information

  • Storage Condition:Amber Vial, Refrigerator

2-Allyl-4-methoxyphenol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Allyl-4-methoxyphenol Production Method

2-Allyl-4-methoxyphenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:584-82-7)2-Allyl-4-methoxyphenol
Order Number:A1166690
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:07
Price ($):330.0
Email:sales@amadischem.com

Additional information on 2-Allyl-4-methoxyphenol

Professional Introduction to 4-methoxy-2-(prop-2-en-1-yl)phenol (CAS No. 584-82-7)

4-methoxy-2-(prop-2-en-1-yl)phenol, identified by its Chemical Abstracts Service (CAS) number 584-82-7, is a significant organic compound with a rich history in chemical research and pharmaceutical development. This molecule, featuring a methoxy group and an allyl substituent on a phenolic backbone, has garnered attention due to its versatile reactivity and potential biological applications. The structural features of 4-methoxy-2-(prop-2-en-1-yl)phenol make it a valuable intermediate in synthesizing various pharmacologically active agents, particularly in the realm of medicinal chemistry.

The compound’s molecular structure consists of a benzene ring substituted with a hydroxyl group at the 2-position and a methoxy group at the 4-position, with an allyl group attached to the 2-hydroxyl position. This configuration imparts unique electronic and steric properties, enabling diverse chemical transformations. The presence of the allyl group, for instance, facilitates cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures. These reactions have been extensively utilized in the synthesis of natural products and drug candidates.

In recent years, 4-methoxy-2-(prop-2-en-1-yl)phenol has been explored for its potential in pharmaceutical applications. Studies have highlighted its role as a precursor in the synthesis of flavonoid derivatives, which are known for their antioxidant and anti-inflammatory properties. The compound’s ability to undergo facile functionalization has made it a cornerstone in developing novel therapeutic agents targeting various diseases. For instance, researchers have leveraged its reactivity to create analogs of resveratrol, a polyphenolic compound with significant health benefits.

Moreover, the pharmacological relevance of 4-methoxy-2-(prop-2-en-1-yl)phenol has been further underscored by its incorporation into drug discovery programs. Its structural motif is reminiscent of several bioactive molecules, suggesting that it may serve as a scaffold for designing new drugs. Specifically, derivatives of this compound have shown promise in preclinical studies as inhibitors of enzymes involved in cancer metabolism. The methoxy and hydroxyl groups provide hydrogen bonding capabilities, enhancing interactions with biological targets such as kinases and transcription factors.

The synthetic utility of 4-methoxy-2-(prop-2-en-1-yl)phenol extends beyond pharmaceuticals into materials science. Its aromatic nature and conjugated system make it a candidate for applications in organic electronics, including OLEDs (organic light-emitting diodes) and photovoltaic cells. The compound’s ability to absorb light across multiple wavelengths has been exploited in designing dyes and pigments with high molar absorptivity. Additionally, its stability under various conditions makes it suitable for industrial processes requiring robust organic intermediates.

Recent advancements in green chemistry have also highlighted the importance of 4-methoxy-2-(prop-2-en-1-yl)phenol as an eco-friendly building block. Researchers have developed catalytic systems that enable the efficient synthesis of this compound using renewable feedstocks. Such methodologies align with global efforts to minimize environmental impact while maintaining high yields and selectivity. The adoption of biocatalysis and photochemical techniques further underscores its role as a sustainable chemical entity.

The analytical characterization of 4-methoxy-2-(prop-2-en-1-yl)phenol has been refined through modern spectroscopic methods. Techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LCMS), and infrared spectroscopy provide comprehensive insights into its structure and purity. These analytical tools are essential for ensuring the compound meets stringent quality standards before being used in downstream applications. Furthermore, computational chemistry has been employed to predict its behavior in various reaction conditions, aiding in the rational design of synthetic routes.

In conclusion, 4-methoxy-2-(prop-2-en-1-yl)phenol (CAS No. 584-82-7) stands out as a multifaceted compound with broad utility across pharmaceuticals, materials science, and green chemistry. Its unique structural features enable diverse chemical transformations, making it indispensable in synthetic organic chemistry. As research continues to uncover new applications for this molecule, its significance is poised to grow further. The ongoing exploration of its pharmacological potential ensures that it remains at the forefront of medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:584-82-7)2-Allyl-4-methoxyphenol
A1166690
Purity:99%
Quantity:1g
Price ($):330.0
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